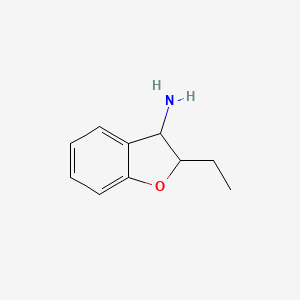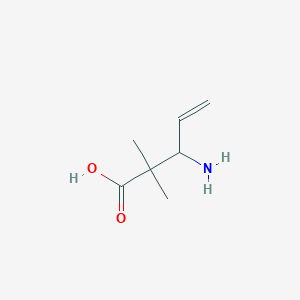
3-Amino-2,2-dimethylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pentene backbone with two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,2-dimethylpent-4-enoic acid, followed by the introduction of the amino group. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the alkylation and amination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-2,2-dimethylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-2,2-dimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2-Amino-3,4-dimethylpent-3-enoic acid
- 2,2-Dimethyl-4-pentenoic acid
- 3-Amino-2,2-dimethylpropionamide
Uniqueness
3-Amino-2,2-dimethylpent-4-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both an amino group and a carboxylic acid group on a pentene backbone with two methyl groups at the second carbon position differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3-amino-2,2-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-5(8)7(2,3)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10) |
InChIキー |
FTZDNUUULZLQIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C=C)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



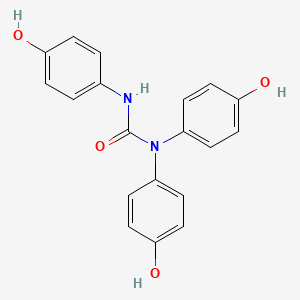
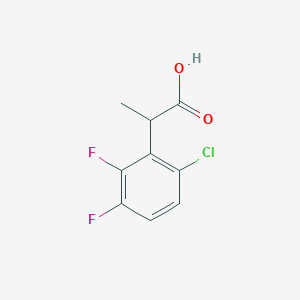
![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)
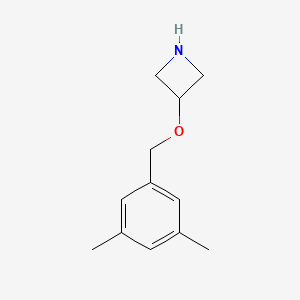



![5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
